molecular formula C9H6N2O3 B578853 4-Oxo-3,4-Dihydrochinazolin-8-carbonsäure CAS No. 19181-77-2

4-Oxo-3,4-Dihydrochinazolin-8-carbonsäure

Katalognummer: B578853
CAS-Nummer: 19181-77-2
Molekulargewicht: 190.158
InChI-Schlüssel: YMZRVSIMAIQEJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H7N3O3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Wissenschaftliche Forschungsanwendungen

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Vorbereitungsmethoden

The synthesis of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the quinazoline ring are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid can be compared with other similar compounds, such as:

    Quinazoline: The parent compound, which lacks the oxo and carboxylic acid groups.

    4-Hydroxyquinazoline: A derivative with a hydroxyl group instead of the oxo group.

    Quinazoline-8-carboxylic acid: A derivative lacking the oxo group.

Biologische Aktivität

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H7N3O3. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, derived from quinazoline, positions it as a promising candidate for drug development due to its ability to interact with various biological targets.

The biological activity of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular pathways. Notably, it has been shown to inhibit B-Raf kinase, which plays a significant role in the MAPK signaling pathway that regulates cell proliferation and survival. This inhibition is particularly relevant in the context of mutant melanoma cells, where the B-Raf mutation (V600E) is commonly implicated in tumorigenesis .

Case Studies

Research indicates that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those harboring B-Raf mutations. For instance, a study highlighted that this compound effectively reduced cell viability in mutant melanoma cells through B-Raf inhibition.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)5.2Inhibition of B-Raf kinase
MCF-7 (Breast)12.3Induction of apoptosis
HCT116 (Colon)8.5Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16.0
Escherichia coli32.0
Candida albicans20.0

These findings suggest that 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid could be developed into an effective antimicrobial agent, particularly against resistant strains .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for its potential therapeutic applications. Preliminary studies indicate favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles are still under investigation. Toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity levels in animal models, making it a viable candidate for further development .

Synthesis and Derivatives

The synthesis of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid typically involves cyclization reactions starting from anthranilic acid derivatives. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted methods which significantly reduce reaction times while improving product quality .

Table 3: Synthetic Routes Overview

Synthesis MethodYield (%)Reaction Time
Traditional Heating601 hour
Microwave-Assisted Synthesis8510 minutes

Eigenschaften

IUPAC Name

4-oxo-3H-quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZRVSIMAIQEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659436
Record name 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19181-77-2
Record name 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-oxo-4H-3,1-benzoxazine-8-carboxylic acid derivative (51.5 g; 251.26 mmol) was dissolved in NH4OH (360.0 ml; 6.98 V; 28% solution). Ammonium acetate (77.5 g; 1.005 mmol) was added, and the reaction mixture was heated at 80° C. for 2 h. The reaction mixture was cooled to room temperature and diluted with MeOH (40 mL) then heated for 72 h at 80° C. in a pressure bottle. The reaction mixture was concentrated on the rotary evaporator then cooled on ice and filtered. The solid was dried under vacuum to provide the desired product (33.5 g, 65% yield).
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
65%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.